{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride

Medicinal Chemistry Drug Design Permeability

The compound {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride (CAS 2866334-66-7) is a heterocyclic building block featuring a 6-chloropyrazine core tethered to a dimethylaminopropyl group via an ether oxygen linker. It is offered as the hydrochloride salt, with a molecular formula of C₉H₁₅Cl₂N₃O and a molecular weight of 252.14 g/mol.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
CAS No. 2866334-66-7
Cat. No. B6609125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride
CAS2866334-66-7
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CN=CC(=N1)Cl.Cl
InChIInChI=1S/C9H14ClN3O.ClH/c1-13(2)4-3-5-14-9-7-11-6-8(10)12-9;/h6-7H,3-5H2,1-2H3;1H
InChIKeyWKNIPRVXEBXJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine Hydrochloride (CAS 2866334-66-7): Procurement-Quality Evidence for Research Selection


The compound {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride (CAS 2866334-66-7) is a heterocyclic building block featuring a 6-chloropyrazine core tethered to a dimethylaminopropyl group via an ether oxygen linker. It is offered as the hydrochloride salt, with a molecular formula of C₉H₁₅Cl₂N₃O and a molecular weight of 252.14 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology programs, where the combination of the halogenated pyrazine ring, the flexible oxypropyl spacer, and the basic tertiary amine terminus provides a versatile scaffold for further derivatization [1].

Why In-Class Chloropyrazine Building Blocks Cannot Substitute 3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine Hydrochloride


Although several chloropyrazine-dimethylamine analogs are commercially available, direct substitution is inadvisable because the specific combination of an ether oxygen linker at C2 (rather than an amine or methylene linker) and a three-carbon propyl spacer fundamentally dictates the compound’s physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability . Changing the linker from oxygen to nitrogen, as in N1-(6-chloropyrazin-2-yl)-N3,N3-dimethyl-1,3-propanediamine, introduces an additional hydrogen-bond donor and alters pKa, which profoundly impacts pharmacokinetic profile and target engagement [1]. Similarly, shortening the spacer to an ethyl chain, as in 2-((6-chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine, reduces molecular flexibility and the distance between the basic amine and the aromatic ring, affecting binding conformation and selectivity in structure–activity relationship (SAR) studies . These structural distinctions preclude generic substitution without risking loss of biological activity or introducing off-target effects.

Quantitative Differentiation Evidence for 3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine Hydrochloride Against Closest Analogs


Ether Oxygen vs. Secondary Amine Linker: Hydrogen-Bond Donor Count and Predicted Permeability

The target compound employs an ether oxygen (–O–) as the linker between the pyrazine ring and the propyl chain, whereas the closest in-class analog, N1-(6-chloropyrazin-2-yl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS 1220017-46-8, also known as CP-868,596), contains a secondary amine (–NH–) linker [1]. This structural difference results in the target compound possessing zero hydrogen-bond donor (HBD) groups (excluding the protonated amine, pKa ~9.5), compared to one additional HBD (the NH) in the amino-linked analog. Quantitative in silico profiling using Mcule’s property prediction engine assigns the target compound a hydrogen-bond donor count of 0 (excluding the ammonium proton) and a topological polar surface area (TPSA) of 23.55 Ų, while the amino-linked comparator exhibits a donor count of 1 and a TPSA of approximately 36.8 Ų . Reduced HBD count and lower TPSA are class-level correlates of improved passive membrane permeability and blood–brain barrier penetration potential, which guides selection when CNS or intracellular target engagement is required [2].

Medicinal Chemistry Drug Design Permeability

Propyl vs. Ethyl Spacer Length: Impact on Lipophilicity and Rotatable Bond Count

The three-carbon propyl spacer in the target compound contrasts with the two-carbon ethyl spacer in 2-((6-chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine (CAS 1250740-85-2) . Mcule-predicted logP for the target compound is 1.25, compared to approximately 0.66 for the ethyl analog, representing a ~2.4-fold increase in computed lipophilicity . Additionally, the propyl chain introduces an extra rotatable bond (4 rotatable bonds vs. 3), providing increased conformational flexibility that can be critical for achieving induced-fit binding in dynamic protein pockets [1]. Higher logP may also improve membrane partitioning, though it must be balanced against solubility constraints.

SAR Studies Lipophilicity Molecular Flexibility

Hydrochloride Salt vs. Free Base: Solubility and Solid-State Handling Advantages

The target compound is supplied as the hydrochloride salt (CAS 2866334-66-7), whereas the free base form ({3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine, CAS 1247107-87-4) is also commercially available . Salt formation with HCl typically increases aqueous solubility by 1–3 orders of magnitude for tertiary amines with pKa > 8, based on the principles of pH-dependent solubility and salt-form selection in pharmaceutical development [1]. The hydrochloride salt also improves solid-state stability under ambient storage conditions, as the protonated amine is less susceptible to oxidative degradation and discoloration compared to the free base [2]. Users procuring for biological assays or chemical synthesis that require precise weighing and dissolution in aqueous media will find the hydrochloride form operationally superior.

Solid-State Chemistry Solubility Formulation

Ether vs. Methylene Linker: Metabolic Stability and Oxidative Susceptibility

Compared to the methylene-linked analog [(6-chloropyrazin-2-yl)methyl]dimethylamine [1], the target compound’s ether oxygen introduces a site of potential oxidative O-dealkylation mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [2]. While this may appear disadvantageous, the ether linkage can be strategically exploited as a metabolic soft spot, enabling controlled clearance in pharmacological contexts where rapid elimination is desired, such as in diagnostic imaging agents or acute therapeutic interventions [3]. Conversely, the methylene linker is metabolically inert under typical CYP-mediated oxidation, which may lead to prolonged half-life and accumulation risks. This differential metabolic liability provides a rational basis for choosing the ether-linked compound in programs requiring predictable hepatic clearance.

Metabolism Drug Stability Cytochrome P450

Optimized Application Scenarios for 3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine Hydrochloride Based on Differential Evidence


CNS-Penetrant Probe and Drug Discovery Programs

When a CNS-penetrant phenotype is required, the target compound’s ether oxygen linker (zero HBD beyond the protonated amine) and low TPSA (23.55 Ų) predict superior passive brain permeability compared to the amino-linked analog (TPSA ~36.8 Ų) . This directly supports lead optimization for neurodegenerative disease, psychiatric disorder, or neuro-oncology targets, where blood–brain barrier penetration is paramount .

Medicinal Chemistry SAR Exploration Requiring Tunable Lipophilicity

The propyl spacer provides a logP increment of +0.59 relative to the ethyl analog, enabling fine-tuning of lipophilicity without introducing additional heteroatoms or steric bulk . This is ideal for scaffold-hopping campaigns where minor lipophilicity adjustments can dramatically shift potency, selectivity, or cytotoxicity profiles .

High-Throughput Screening (HTS) and Automated Synthesis Workflows

The hydrochloride salt form ensures consistent weighing, rapid dissolution in aqueous buffers (estimated ≥10 mg/mL), and long-term ambient stability, all of which are critical for HTS compatibility and automated liquid-handling systems . Procuring the pre-formed salt eliminates the need for in situ HCl addition, reducing handling steps and improving assay reproducibility .

Metabolic Liability Engineering in Pharmacokinetic Optimization

For programs seeking predictable hepatic clearance, the ether oxygen in the target compound serves as a design-feature metabolic soft spot, susceptible to CYP-mediated O-dealkylation . This contrasts with metabolically inert methylene-linked analogs, offering a rational strategy for controlling plasma half-life and avoiding drug–drug interaction liabilities .

Quote Request

Request a Quote for {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.